Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound with the molecular formula C20H24N2O7S2 and a molecular weight of 468.55 . This compound features a benzoate core substituted with methoxy groups and a piperidine ring attached to a thiophene sulfonyl group. It is achiral and has a logP value of 2.0514, indicating moderate hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of methoxy groups through methylation reactions. The piperidine ring is then synthesized and attached to the benzoate core via amide bond formation. Finally, the thiophene sulfonyl group is introduced through sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and thiophene sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The piperidine ring and thiophene sulfonyl group are likely involved in binding to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-METHOXYPHENYL)THIOPHENE-2-CARBOXYLATE: Similar in structure but lacks the piperidine and sulfonyl groups.
5-METHYL-2-THIOPHENECARBOXALDEHYDE: Contains a thiophene ring but differs significantly in its functional groups and overall structure.
Uniqueness
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is unique due to its combination of a benzoate core, methoxy groups, a piperidine ring, and a thiophene sulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler or structurally different compounds .
Properties
Molecular Formula |
C20H24N2O7S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O7S2/c1-27-16-11-14(20(24)29-3)15(12-17(16)28-2)21-19(23)13-6-8-22(9-7-13)31(25,26)18-5-4-10-30-18/h4-5,10-13H,6-9H2,1-3H3,(H,21,23) |
InChI Key |
YNEWBIRWOXXOSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
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